molecular formula C13H19N3 B12599659 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- CAS No. 646056-69-1

2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-

Cat. No.: B12599659
CAS No.: 646056-69-1
M. Wt: 217.31 g/mol
InChI Key: HJYIGFOUDOHGLA-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a nonane ring system with two nitrogen atoms at positions 2 and 5, a methyl group at position 5, and a pyridinyl group at position 2. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-7-acetic acid
  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

646056-69-1

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

5-methyl-2-pyridin-3-yl-2,5-diazaspiro[3.5]nonane

InChI

InChI=1S/C13H19N3/c1-15-8-3-2-6-13(15)10-16(11-13)12-5-4-7-14-9-12/h4-5,7,9H,2-3,6,8,10-11H2,1H3

InChI Key

HJYIGFOUDOHGLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CN(C2)C3=CN=CC=C3

Origin of Product

United States

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